2-Amino-4-methylthiazole-5-carboxylic acid

Vue d'ensemble

Description

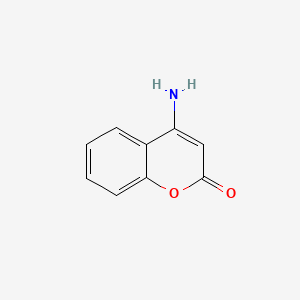

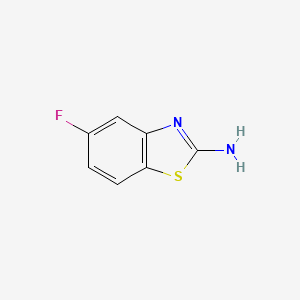

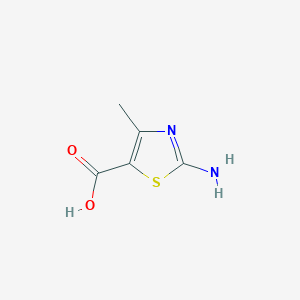

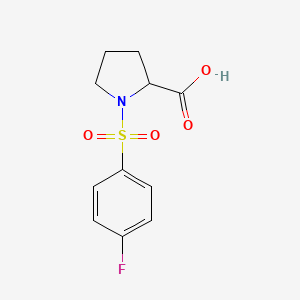

2-Amino-4-methylthiazole-5-carboxylic acid is a chemical compound with the CAS Number: 67899-00-7 . It has a molecular weight of 159.19 and its IUPAC name is 2-amino-4-methyl-1H-1lambda3-thiazole-5-carboxylic acid .

Synthesis Analysis

The synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid involves methylation of acetylaminothiazole and subsequent deacetylation to give 2-methylamino-4-methylthiazole-5-carboxylic acid, which is then converted into esters .Molecular Structure Analysis

The molecular formula of 2-Amino-4-methylthiazole-5-carboxylic acid is C5H6N2O2S . The structure includes a thiazole ring, which is a ring of two carbon atoms, one nitrogen atom, and one sulfur atom, with a methyl group and an amino group attached to different carbon atoms in the ring .Physical And Chemical Properties Analysis

2-Amino-4-methylthiazole-5-carboxylic acid is a white to off-white solid . It has a density of 1.5±0.1 g/cm3, a boiling point of 400.6±25.0 °C at 760 mmHg, and a flash point of 196.1±23.2 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique

Xanthine Oxidase Inhibitors

Thiazole-5-carboxylic acid derivatives, including 2-Amino-4-methylthiazole-5-carboxylic acid, have been found to be potent xanthine oxidase inhibitors . Xanthine oxidase is an enzyme involved in the metabolism of purines, and its inhibition can result in broad-spectrum chemotherapeutic applications for gout, cancer, inflammation, and oxidative damage .

Antibacterial Activity

Compounds synthesized from 2-Amino-4-methylthiazole-5-carboxylic acid have been screened against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes . They have shown promising antibacterial activity .

Antifungal Activity

These compounds have also been tested against fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus . They have demonstrated significant antifungal activity .

Antineoplastic Potential

Derivatives of 2-Amino-4-methylthiazole-5-carboxylic acid have shown significant antileukemic activity on various human cells and exhibited a promising antineoplastic potential .

Antimicrobial Drugs

Many compounds containing the thiazole system, including 2-Amino-4-methylthiazole, are often used as antimicrobial drugs .

Antiretroviral Drugs

Thiazole-based compounds are also used as antiretroviral drugs .

Antifungal Drugs

Compounds containing the thiazole system are used as antifungal drugs .

Antineoplastic or Antitumor Drugs

Thiazole-based compounds are often used as antineoplastic or antitumor drugs .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Mécanisme D'action

- One possibility is that it modulates enzymatic activity or receptor signaling pathways. For instance, related compounds have been reported to inhibit enzymes like topoisomerase II, leading to DNA damage and cell death .

Mode of Action

Researchers continue to explore its potential as an anticancer agent and other therapeutic applications . If you have any additional questions or need further clarification, feel free to ask! 😊

Propriétés

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVFVGONDMKXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356767 | |

| Record name | 2-Amino-4-methylthiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methylthiazole-5-carboxylic acid | |

CAS RN |

67899-00-7 | |

| Record name | 2-Amino-4-methylthiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methyl-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Amino-4-methylthiazole-5-carboxylic acid exert its antimycobacterial activity?

A: Research suggests that 2-Amino-4-methylthiazole-5-carboxylic acid derivatives, particularly those incorporating a carbonyl group scaffold, exhibit inhibitory activity against the enzyme RmlC []. This enzyme plays a crucial role in the biosynthesis of dTDP-rhamnose, a vital component of mycobacterial cell walls. By inhibiting RmlC, these derivatives disrupt cell wall synthesis, ultimately leading to the death of Mycobacterium tuberculosis and potentially other mycobacterial species.

Q2: What are the key structural features of 2-Amino-4-methylthiazole-5-carboxylic acid and its derivatives that contribute to their antimicrobial and antimycobacterial activities?

A: While the provided research [] doesn't delve into specific structure-activity relationships, it highlights that the presence of a carbonyl group within the thiazole scaffold appears to be important for both antimicrobial and antimycobacterial activities. Further research exploring modifications to the 2-amino and 5-carboxylic acid moieties could provide valuable insights into optimizing the potency and selectivity of these compounds.

Q3: What experimental evidence supports the antimicrobial and antimycobacterial activity of 2-Amino-4-methylthiazole-5-carboxylic acid derivatives?

A: Researchers synthesized various derivatives of 2-Amino-4-methylthiazole-5-carboxylic acid, including azetidinone and thiazolidinone derivatives []. These compounds were then evaluated for their activity against a panel of microorganisms, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhosa, and Mycobacterium tuberculosis H37Rv. Promising results were observed, with several derivatives exhibiting potent antimicrobial activity against the tested bacterial strains and strong antimycobacterial activity against M. tuberculosis H37Rv, comparable to standard drugs like gentamycin and rifampicin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

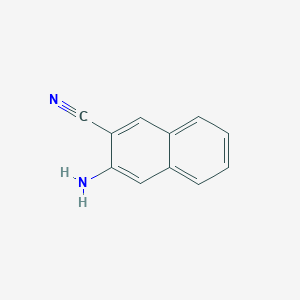

![2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile](/img/structure/B1268486.png)

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1268488.png)